molecular formula C23H25N3O4 B2718427 Ethyl 2-(4-hydroxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate CAS No. 899727-67-4

Ethyl 2-(4-hydroxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate

Cat. No.: B2718427
CAS No.: 899727-67-4
M. Wt: 407.47
InChI Key: IMDZSMWKNDJXRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(4-hydroxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate is a useful research compound. Its molecular formula is C23H25N3O4 and its molecular weight is 407.47. The purity is usually 95%.
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Biological Activity

Ethyl 2-(4-hydroxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate is a complex organic compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to explore the compound's biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C₁₈H₁₈N₂O₃
  • Molecular Weight : 306.35 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may act as an inhibitor of leukotriene A-4 hydrolase , which is involved in the inflammatory response. This inhibition could lead to reduced levels of pro-inflammatory mediators such as leukotriene B4 (LTB4), potentially mitigating inflammation-related conditions .

Biological Activities

The following table summarizes the key biological activities associated with this compound:

Biological ActivityDescription
Anti-inflammatory Inhibits leukotriene A-4 hydrolase activity leading to decreased inflammation.
Antimicrobial Exhibits activity against various bacterial and fungal strains.
Antioxidant Potential to scavenge free radicals and reduce oxidative stress.
Cytotoxicity Shows selective cytotoxic effects on cancer cell lines in vitro.

Anti-inflammatory Effects

A study conducted by researchers evaluated the compound's anti-inflammatory properties using a murine model of inflammation. The results indicated a significant reduction in inflammatory markers when treated with the compound compared to the control group. This suggests that this compound may be effective in managing inflammatory diseases .

Antimicrobial Activity

Another investigation focused on the antimicrobial properties of this compound against a panel of bacterial and fungal pathogens. The findings demonstrated that the compound exhibited notable inhibitory effects on both Gram-positive and Gram-negative bacteria as well as certain fungal strains. The mechanism was proposed to involve disruption of microbial cell membrane integrity .

Cytotoxicity in Cancer Research

In vitro studies have also explored the cytotoxic effects of this compound on various cancer cell lines. The results indicated that the compound selectively induced apoptosis in cancer cells while sparing normal cells, highlighting its potential as a therapeutic agent in oncology .

Properties

IUPAC Name

ethyl 2-(4-hydroxyphenyl)spiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine]-1'-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O4/c1-2-29-22(28)25-13-11-23(12-14-25)26-20(18-5-3-4-6-21(18)30-23)15-19(24-26)16-7-9-17(27)10-8-16/h3-10,20,27H,2,11-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMDZSMWKNDJXRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC2(CC1)N3C(CC(=N3)C4=CC=C(C=C4)O)C5=CC=CC=C5O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.